Cas no 95462-15-0 ((+)-Lycopsamine N-Oxide)

(+)-Lycopsamine N-Oxide structure
(+)-Lycopsamine N-Oxide structure
商品名:(+)-Lycopsamine N-Oxide
CAS番号:95462-15-0
MF:C15H25NO6
メガワット:315.362105131149
CID:799493
PubChem ID:340067

(+)-Lycopsamine N-Oxide 化学的及び物理的性質

名前と識別子

    • Butanoic acid,2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methyl-,[(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methylester, (2S)-
    • (+)-Lycopsamine N-Oxide
    • (+)-Lycopsamine N-Ox
    • lycopsamine N-oxide
    • Lycopsamine-N-oxide
    • NSC369514
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, N-oxide, [1R-[1α,7(2S*,3S*),7aβ]]- (ZCI)
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl ester, (2S,3S)- (9CI)
    • [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
    • MFCD31697780
    • 1ST14172
    • Lycopsamine-N-oxide 100 microg/mL in Water
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, N-oxide, [1R-[1?,7(2S*,3R*),7a?]]-; Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester, [1R-[1?,7(2S*,3R*),7a?]]-; Intermedine N-oxide
    • HY-N9512
    • Intermedine-N-oxide 100 microg/mL in Water
    • NSC-369514
    • NS00098508
    • 95462-15-0
    • Lycopsamine N-oxide , HPLC Grade
    • CS-0182699
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, N-oxide, [1R-[1a,7(2S*,3R*),7ass]]-; Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester, [1R-[1a,7(2S*,3R*),7ass]]-; Intermedine N-oxide
    • ((7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl (2S)-2-hydroxy-2-((1S)-1-hydroxyethyl)-3-methylbutanoate
    • DA-75212
    • インチ: 1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1
    • InChIKey: DNAWGBOKUFFVMB-FVZLBROTSA-N
    • ほほえんだ: [O-][N+]12CC=C(COC([C@@]([C@H](C)O)(C(C)C)O)=O)[C@@H]1[C@@H](CC2)O

計算された属性

  • せいみつぶんしりょう: 315.168
  • どういたいしつりょう: 315.168
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 479
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105
  • 疎水性パラメータ計算基準値(XlogP): -1

(+)-Lycopsamine N-Oxide セキュリティ情報

  • 危険物輸送番号:UN 2811 6.1 / PGII
  • 包装グループ:III
  • ちょぞうじょうけん:−20°C
  • 危険レベル:6.1(b)

(+)-Lycopsamine N-Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
L487530-.5mg
(+)-Lycopsamine N-Oxide
95462-15-0
5mg
$207.00 2023-05-18
A2B Chem LLC
AW55067-5mg
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-
95462-15-0
5mg
$1627.00 2024-04-19
TRC
L487530-5mg
(+)-Lycopsamine N-Oxide
95462-15-0
5mg
$ 1573.00 2023-09-07
PhytoLab
83447-500mg
Lycopsamine N-oxide
95462-15-0 ≥ 90.0 %
500mg
€23200 2023-10-25
PhytoLab
83447-50mg
Lycopsamine N-oxide
95462-15-0 ≥ 90.0 %
50mg
€2610 2023-10-25
PhytoLab
83447-1000mg
Lycopsamine N-oxide
95462-15-0 ≥ 90.0 %
1000mg
€43500 2023-10-25
abcr
AB510323-5mg
Lycopsamine N-oxide , HPLC Grade; .
95462-15-0
5mg
€576.00 2024-08-02
TRC
L487530-0.5mg
(+)-Lycopsamine N-Oxide
95462-15-0
0.5mg
$ 180.00 2023-02-03
PhytoLab
83447-250mg
Lycopsamine N-oxide
95462-15-0 ≥ 90.0 %
250mg
€12325 2023-10-25

(+)-Lycopsamine N-Oxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 4-Chlorobenzenecarboperoxoic acid Solvents: Chloroform
リファレンス
Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogs and their N-oxides. Potential antitumor agents
Zalkow, Leon H.; Glinski, Jan A.; Gelbaum, Leslie T.; Fleischmann, Thomas J.; McGowan, Laureen S.; et al, Journal of Medicinal Chemistry, 1985, 28(6), 687-94

(+)-Lycopsamine N-Oxide Raw materials

(+)-Lycopsamine N-Oxide Preparation Products

(+)-Lycopsamine N-Oxide 関連文献

(+)-Lycopsamine N-Oxideに関する追加情報

Professional Introduction to (+)-Lycopsamine N-Oxide (CAS No. 95462-15-0)

(+)-Lycopsamine N-Oxide is a naturally occurring alkaloid derivative that has garnered significant attention in the field of pharmaceutical chemistry and biomedical research. With the CAS number 95462-15-0, this compound is recognized for its unique structural properties and potential therapeutic applications. This introduction aims to provide a comprehensive overview of (+)-Lycopsamine N-Oxide, highlighting its chemical characteristics, biological activities, and the latest research findings that underscore its significance in modern medicine.

The chemical structure of (+)-Lycopsamine N-Oxide is characterized by its complex framework, which includes a tertiary amine and an N-oxide functional group. These features contribute to its distinct pharmacological profile, making it a subject of intense study in drug discovery and development. The compound belongs to the class of lysine-type alkaloids, which are commonly found in plants belonging to the Solanaceae family. Its molecular formula and stereochemistry have been well-documented, providing a solid foundation for further investigation.

Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to elucidate the detailed conformational dynamics of (+)-Lycopsamine N-Oxide. These studies have revealed that the compound exhibits remarkable stability under various physiological conditions, suggesting its potential as a lead molecule for drug design. The N-oxide moiety, in particular, plays a crucial role in modulating the compound's reactivity and interaction with biological targets.

Biological activity is another critical aspect of (+)-Lycopsamine N-Oxide that has been extensively explored. Preclinical studies have demonstrated its ability to interact with multiple receptor pathways, including those involved in neurotransmission and inflammatory responses. Notably, research indicates that (+)-Lycopsamine N-Oxide may possess neuroprotective properties, making it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential.

In addition to its neurological effects, (+)-Lycopsamine N-Oxide has shown promise in combating various inflammatory conditions. Studies have highlighted its anti-inflammatory mechanisms, which involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes. These findings are particularly relevant in the context of chronic inflammatory diseases, where effective anti-inflammatory agents are in high demand.

The synthesis and purification of (+)-Lycopsamine N-Oxide have been optimized through advanced chemical methodologies. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These advancements have not only facilitated the production of high-purity samples for research purposes but also opened avenues for large-scale manufacturing if future clinical trials prove successful.

One of the most exciting developments in the study of (+)-Lycopsamine N-Oxide is its potential application in oncology research. Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines while sparing healthy cells. This selective toxicity is attributed to its ability to disrupt specific metabolic pathways that are overactive in tumor cells. Further investigation into these mechanisms could lead to novel therapeutic strategies for cancer treatment.

The role of natural products in drug discovery continues to be a cornerstone of modern pharmaceutical research, and (+)-Lycopsamine N-Oxide exemplifies this trend. Its isolation from natural sources has provided a rich starting point for structural modifications aimed at enhancing its pharmacological properties. By leveraging computational modeling and high-throughput screening techniques, scientists are identifying derivatives of (+)-Lycopsamine N-Oxide that may offer improved efficacy and reduced side effects.

The regulatory landscape for (+)-Lycopsamine N-Oxide is also evolving, with increasing interest from global health authorities. As more data becomes available on its safety and efficacy, regulatory bodies are likely to provide clearer guidelines for clinical testing and eventual market approval. This progress underscores the growing recognition of natural products as valuable assets in the pharmaceutical industry.

In conclusion, (+)-Lycopsamine N-Oxide (CAS No. 95462-15-0) represents a significant advancement in medicinal chemistry due to its unique structural features and diverse biological activities. The latest research highlights its potential as a therapeutic agent for neurological disorders, inflammatory conditions, and even cancer treatment. As scientific understanding continues to expand, it is anticipated that (+)-Lycopsamine N-Oxide will play an increasingly important role in addressing some of today's most pressing medical challenges.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:95462-15-0)(+)-Lycopsamine N-Oxide
A1230781
清らかである:99%
はかる:5mg
価格 ($):341